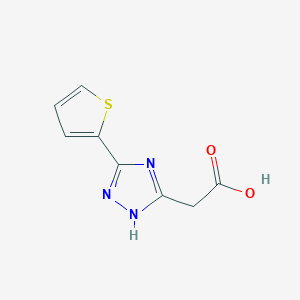

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Übersicht

Beschreibung

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that features a thiophene ring and a triazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of both thiophene and triazole rings in this compound suggests potential pharmacological and industrial applications.

Wirkmechanismus

Thiophene Derivatives

Thiophene is a five-membered aromatic ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Triazole Derivatives

Triazole is a class of five-membered ring compounds containing two nitrogen atoms and three carbon atoms in the ring. Triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemische Analyse

Biochemical Properties

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the biosynthesis of prostaglandin E2 (PGE2), a compound that plays a role in inflammation and cancer. By inhibiting mPGES-1, this compound can potentially reduce inflammation and inhibit tumor growth .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells. This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of mPGES-1, thereby inhibiting its activity. This inhibition prevents the conversion of prostaglandin H2 to prostaglandin E2, reducing the levels of PGE2 in the body. Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and influence gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mPGES-1 and persistent effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits mPGES-1 without causing significant toxicity. At higher doses, it may cause adverse effects, such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of prostaglandins. It interacts with enzymes such as mPGES-1 and cyclooxygenase-2 (COX-2), which are involved in the conversion of arachidonic acid to prostaglandins. This compound may also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The compound may be transported across cell membranes via specific transporters, allowing it to reach its target sites within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in inhibiting mPGES-1 and other targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of thiophene-2-carboxylic acid hydrazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Wissenschaftliche Forschungsanwendungen

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

1H-1,2,4-Triazole-3-carboxylic acid: A triazole derivative with comparable biological activities.

2-(Thiophen-2-yl)acetic acid: Another thiophene-based compound with similar reactivity.

Uniqueness

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to the combination of thiophene and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .

Biologische Aktivität

The compound 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. It contains a thiophene ring and a triazole moiety that contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole structure have been evaluated against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. In one study, triazole derivatives demonstrated an inhibition rate of up to 87% against Mycobacterium tuberculosis H37Rv compared to standard antibiotics like rifampicin .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been well-documented. One study reported that synthesized triazole compounds exhibited high antioxidant activity with IC50 values significantly lower than those of standard antioxidants like gallic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-Cancer Activity

The anti-cancer potential of triazole derivatives is notable. Compounds similar to this compound have been screened against a panel of human cancer cell lines. A specific derivative showed over 60% growth inhibition in several cancer types including leukemia and breast cancer . The mechanism is believed to involve the inhibition of key signaling pathways such as NF-kB and CDK2 phosphorylation .

Enzyme Inhibition

Triazole derivatives have also been studied for their ability to inhibit metabolic enzymes. For example, certain compounds effectively inhibited acetylcholinesterase (AChE), suggesting potential uses in treating neurological disorders such as Alzheimer's disease .

Case Study 1: Antimicrobial Screening

A recent study synthesized various triazole derivatives and screened them for antimicrobial activity against Staphylococcus aureus and Bacillus cereus . The results indicated that some derivatives had comparable efficacy to traditional antibiotics .

Case Study 2: Anti-Cancer Evaluation

In another investigation involving a series of triazole compounds, researchers found that specific analogs exhibited significant cytotoxic effects across multiple cancer cell lines. The most potent compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

Data Summary

Eigenschaften

IUPAC Name |

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-7(13)4-6-9-8(11-10-6)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIUQXMIHFTCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.